3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a benzylsulfonyl group, a methoxy-substituted benzothiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting benzyl chloride with sodium sulfite, followed by oxidation.
Coupling with Propanamide: The final step involves coupling the benzylsulfonyl-substituted benzothiazole with propanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanoic acid
- 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide derivatives
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both benzylsulfonyl and methoxy-substituted benzothiazole groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in various research fields.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-24-14-7-8-15-16(11-14)25-18(19-15)20-17(21)9-10-26(22,23)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUUTNJXFCEPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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